2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
Description
This compound features a pyrazole core substituted with a phenyl group at the 1-position, a hydrazineylidene-methylphenol moiety at the 4-position, and an additional phenylhydrazine group. The phenol and hydrazine groups contribute to hydrogen-bonding capabilities, while the aromatic systems facilitate π-π interactions, critical for biological target binding or material science applications .
Properties
CAS No. |
74990-94-6 |
|---|---|
Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H |
InChI Key |
RQZZULLFKBRHPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Activity : Research indicates that 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic potential for conditions like arthritis and other inflammatory diseases.
- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to evaluate its capacity to scavenge free radicals.
- Antimicrobial Effects : There is evidence suggesting that this compound possesses antimicrobial properties against various bacterial strains and fungi. Its efficacy in inhibiting pathogenic microorganisms makes it a candidate for developing new antimicrobial agents .
Biochemical Applications
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cell signaling. This inhibition can modulate cellular responses and has implications for drug development targeting inflammatory diseases .
- Cellular Metabolism Modulation : Studies indicate that this compound can influence metabolic pathways by interacting with key enzymes, potentially altering the levels of metabolites involved in inflammatory responses .
- Gene Expression Regulation : The compound has been observed to affect gene expression profiles related to inflammation and oxidative stress, which could be leveraged in therapeutic contexts to enhance or suppress specific cellular functions .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with enhanced properties, including thermal stability and mechanical strength.
- Nanotechnology : The compound may be incorporated into nanomaterials for drug delivery systems, where its bioactive properties can be harnessed to improve therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and regulatory proteins .
Comparison with Similar Compounds
Substituent Effects on Planarity and Conformation
- Co-Planarity in Related Hydrazones: highlights that analogs like 2-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol exhibit large twist angles (44–65°) between the methanehydrazonoyl and aryl groups, reducing conjugation. In contrast, the target compound’s phenylhydrazine and pyrazole groups may adopt a more coplanar arrangement, enhancing resonance stabilization and intermolecular interactions .
- This substitution also reduces molecular symmetry, which may influence crystallization behavior .
Pharmacologically Active Analogs
- LQFM032 (Piperazine-Pyrazole Hybrid) : This compound (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) demonstrates anxiolytic effects via benzodiazepine and nicotinic pathways. The absence of a piperazine ring in the target compound suggests divergent biological targets, though both share pyrazole-mediated binding motifs .
- Thiazole and Thiazolidinone Derivatives: Compounds like 2-[(3-naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one () incorporate heterocyclic systems that enhance metabolic stability. The target compound’s phenol group may confer different solubility and oxidative stability profiles .
Molecular Properties
| Property | Target Compound | 4-Fluoro Analog (CAS: 1006492-56-3) | LQFM032 |
|---|---|---|---|
| Molecular Weight (g/mol) | 354.4 (calc.) | 372.4 | 297.4 |
| Formula | C22H18N4O | C22H17FN4O | C16H20N4O |
| Key Functional Groups | Phenol, Hydrazine | Fluorophenol, Hydrazine | Piperazine, Pyrazole |
| Purity (Minimum) | N/A | 95% | >98% (literature) |
Biological Activity
2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol, with the molecular formula C22H18N4O, is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves the reaction between 1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine under reflux conditions in solvents like ethanol or methanol. The resulting product is purified through recrystallization or column chromatography to achieve high purity levels.
Chemical Structure
The structure of the compound features a phenyl group linked to a pyrazole ring, which is further connected to a phenylhydrazine moiety via a methylene bridge. This configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In studies, it was found effective against both Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, and P. mirabilis. The minimum inhibitory concentration (MIC) values ranged from 31.25 μg/mL to 125 μg/mL depending on the specific bacterial strain tested .
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 125 |
| P. mirabilis | 31.25 |
2. Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity, potentially inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cellular signaling pathways, although further research is necessary to elucidate specific targets .
3. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate enzyme activity and affect cellular signaling pathways, leading to various biological effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of derivatives based on this compound were synthesized and screened for antimicrobial activity. Compounds with specific substitutions on the phenyl rings exhibited enhanced activity against A. niger and other pathogens, suggesting that structural modifications can significantly influence efficacy .
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines has shown that treatment with this compound leads to reduced viability in certain cancer types, indicating its potential as an anticancer agent. Further investigations are ongoing to determine the precise mechanisms involved .
Q & A
Q. Example Protocol :
Reflux 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1,3-dione with phenylhydrazine in ethanol/acetic acid (7 hrs, 80°C).
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) .
How can computational docking predict interactions with biological targets?
Advanced Question
Receptor preparation : Extract target protein structures (e.g., from PDB) and remove water molecules using AutoDockTools .
Grid parameterization : Define active sites with 60 × 60 × 60 Å grids and 0.375 Å spacing.
Docking simulations : Run AutoDock4 with Lamarckian genetic algorithms (25 runs, 2.5 million evaluations). Validate poses via RMSD clustering (<2.0 Å) .
Case Study : Docking of benzimidazole-triazole derivatives (e.g., compound 9c) into α-glucosidase showed hydrogen bonds with Asp349 and π-π stacking with Phe314, correlating with IC₅₀ values .
What strategies validate hydrogen-bonding networks in crystal structures?
Advanced Question
Hydrogen placement : Locate H-atoms via difference Fourier maps and refine with isotropic displacement parameters (e.g., U(H) = 1.2Ueq(C)) .
Geometric analysis : Calculate donor-acceptor distances (e.g., O···N = 2.65 Å) and angles (e.g., O-H···N = 165°) using SHELXL .
Thermal motion analysis : Ensure H-bonded atoms exhibit compatible thermal parameters (B-factors < 5.0 Ų) .
Example : The title compound’s crystal packing is stabilized by O-H···N bonds between the phenolic OH and pyrazole N, with a D···A distance of 2.712 Å .
How to address contradictory bioactivity data across derivatives?
Advanced Question
Structure-activity relationships (SAR) : Compare substituent effects. For instance, electron-donating groups (e.g., -OCH₃) may reduce antimicrobial activity but enhance antioxidant capacity due to radical scavenging .
Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24–72 hr incubations).
Cellular uptake studies : Use fluorescence tagging (e.g., dansyl chloride) to quantify intracellular accumulation discrepancies .
Data Contradiction Example : Derivatives with 4-Cl substituents showed variable MICs (8–64 µg/mL) against S. aureus, likely due to membrane permeability differences .
What crystallization conditions yield high-quality single crystals?
Basic Question
- Solvent selection : Use ethanol/water (3:1) or DCM/hexane gradients for slow evaporation.
- Temperature control : Incubate at 4°C for 48–72 hrs to induce nucleation.
- Seeding : Introduce microcrystals from prior batches to improve lattice formation .
Case Study : Crystals of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol grew in ethanol over 5 days, achieving 0.30 × 0.25 × 0.20 mm³ dimensions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
